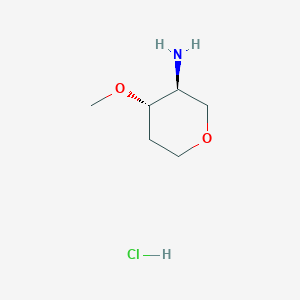
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile is a heterocyclic compound that features a pyridine ring fused with a triazole ring and a picolinonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Triazole Ring: The triazole ring is usually formed through a cyclization reaction involving hydrazine derivatives and nitriles.
Coupling of Pyridine and Triazole Rings: The pyridine and triazole rings are coupled using a suitable coupling agent, such as phosphorus oxychloride (POCl3), under reflux conditions.
Introduction of the Picolinonitrile Group: The picolinonitrile group is introduced through a nucleophilic substitution reaction using cyanogen bromide (BrCN) and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced triazole or pyridine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
- 3-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)benzoic acid
- 1H-Pyrazolo[3,4-b]pyridines
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile is unique due to its specific combination of pyridine, triazole, and picolinonitrile groups, which confer distinct chemical and biological properties. Its structural features enable diverse reactivity and potential for various applications in medicinal chemistry and material science.
特性
分子式 |
C13H8N6 |
|---|---|
分子量 |
248.24 g/mol |
IUPAC名 |
4-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H8N6/c14-7-11-6-9(3-5-16-11)12-17-13(19-18-12)10-2-1-4-15-8-10/h1-6,8H,(H,17,18,19) |
InChIキー |
QLVSBNUTPJHDRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)C3=CC(=NC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B11782936.png)

![(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782943.png)
![(2-(3-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782947.png)
![N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11782968.png)
![2-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid](/img/structure/B11782974.png)
![2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11782979.png)


